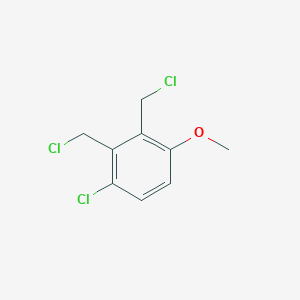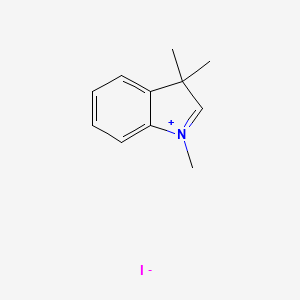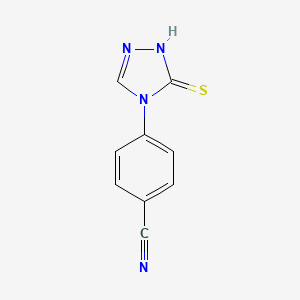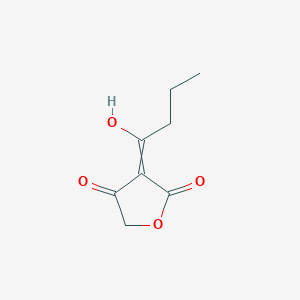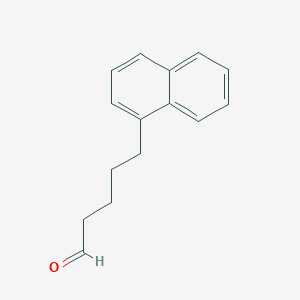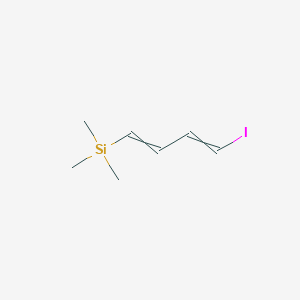
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ISi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes an iodine atom and a trimethylsilyl group attached to a butadiene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of 1,3-butadiene with iodine and trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,3-Butadiene+Iodine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (4-azidobuta-1,3-dien-1-yl)(trimethyl)silane.
Applications De Recherche Scientifique
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Chlorobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Fluorobuta-1,3-dien-1-yl)(trimethyl)silane
Uniqueness
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products.
Propriétés
Numéro CAS |
156743-17-8 |
|---|---|
Formule moléculaire |
C7H13ISi |
Poids moléculaire |
252.17 g/mol |
Nom IUPAC |
4-iodobuta-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4-7H,1-3H3 |
Clé InChI |
VWXBOXJCYCDRCH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


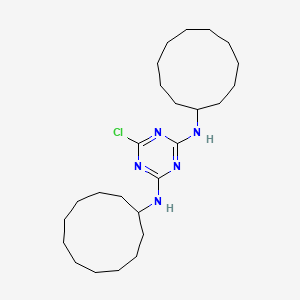
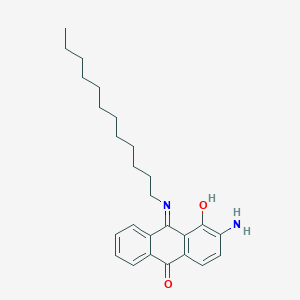
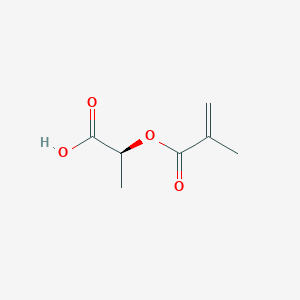
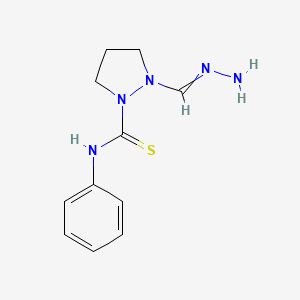
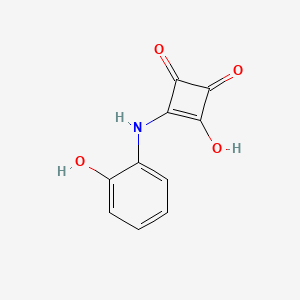
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)
